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molecular formula C23H31NO3 B018536 N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine CAS No. 214601-16-8

N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine

Cat. No. B018536
M. Wt: 369.5 g/mol
InChI Key: LAPCBEFVTNSDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455678B2

Procedure details

Methyl 4-hydroxy-benzoate (52.0 g, 340 mmols) is suspended in methanesulfonic acid (90 ml) in a round-bottom flask under inert atmosphere, and the mixture is heated to a temperature of 50-55° C. 3-Diisopropylamino-1-phenyl-propan-1-ol (20.0 g, 85.0 mmols) is slowly added thereto in about 2 hours and the hot mixture is reacted for 5-6 hours. The mixture is cooled to room temperature and slowly poured into ice/water (200 g) under strong stirring. The product is extracted with dichloromethane (200 ml) and the organic phase is washed with a 10% sodium hydroxide solution (2×100 ml), then with an ammonium chloride aqueous solution to neutral pH. 28.9 g of product are obtained in 92% yield.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
3-Diisopropylamino-1-phenyl-propan-1-ol
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH:12]([N:15]([CH:26]([CH3:28])[CH3:27])[CH2:16][CH2:17][CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)O)([CH3:14])[CH3:13]>CS(O)(=O)=O>[CH:26]([N:15]([CH:12]([CH3:14])[CH3:13])[CH2:16][CH2:17][CH:18]([C:11]1[CH:10]=[C:5]([CH:4]=[CH:3][C:2]=1[OH:1])[C:6]([O:8][CH3:9])=[O:7])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
3-Diisopropylamino-1-phenyl-propan-1-ol
Quantity
20 g
Type
reactant
Smiles
C(C)(C)N(CCC(O)C1=CC=CC=C1)C(C)C
Step Three
Name
ice water
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hot mixture is reacted for 5-6 hours
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane (200 ml)
WASH
Type
WASH
Details
the organic phase is washed with a 10% sodium hydroxide solution (2×100 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C=1C=C(C(=O)OC)C=CC1O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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